Fosfenitoína

Descripción general

Descripción

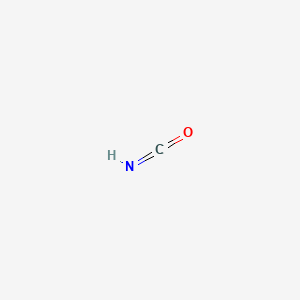

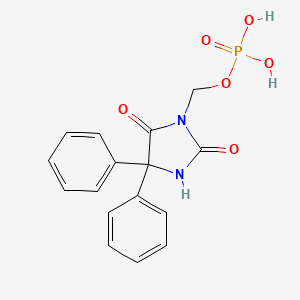

Fosphenytoin is an imidazolidine-2,4-dione.

Fosphenytoin is a water-soluble phenytoin prodrug used only in hospitals for the treatment of epileptic seizures. It works by slowing down impulses in the brain that cause seizures. Its main mechanism is to block frequency-dependent, use-dependent and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials.

Fosphenytoin is an Anti-epileptic Agent. The physiologic effect of fosphenytoin is by means of Decreased Central Nervous System Disorganized Electrical Activity.

Fosphenytoin is a prodrug of phenytoin available in parenteral forms only. While not specifically associated with cases of drug induced liver injury, fosphenytoin is converted to phenytoin which is a well known cause of acute idiosyncratic drug induced liver disease.

Fosphenytoin is a water-soluble phosphate ester prodrug of phenytoin, a hydantoin derivative with anticonvulsant activity. Fosphenytoin is hydrolyzed to phenytoin by phosphatases. Phenytoin exerts its effect mainly by promoting sodium efflux and stabilizes neuronal membranes in the motor cortex. This leads to a suppression of excessive neuronal firing and limits the spread of seizure activity.

Aplicaciones Científicas De Investigación

Tratamiento del estado de mal epiléptico

La fosfenitoína se usa ampliamente en el tratamiento del estado de mal epiléptico (SME) {svg_1} {svg_2}. El SME es una emergencia neurológica que puede ocurrir en pacientes con o sin epilepsia. El tratamiento rápido es primordial para mitigar los riesgos de lesión neuronal, morbilidad/mortalidad y cargas de costos de atención médica asociadas con el SME {svg_3}.

Tratamiento de segunda línea después del diazepam

La this compound, el profármaco de la fenitoína con efectos adversos menos graves, se ha recomendado como tratamiento de segunda línea después del diazepam para el estado de mal epiléptico {svg_4}. Sin embargo, la this compound puede causar eventos adversos graves, como hipotensión y arritmia {svg_5}.

Comparación con el levetiracetam

Se han realizado estudios comparando la eficacia de la this compound con el levetiracetam como tratamiento de segunda línea después del diazepam para el estado de mal epiléptico {svg_6}. Se informa que el levetiracetam tiene una eficacia similar y una mayor seguridad para el SME {svg_7}.

Profármaco de la fenitoína

La this compound es un profármaco de éster fosfato de la fenitoína con una solubilidad mejorada y una mejor tolerancia después de la administración intramuscular o intravenosa {svg_8}. Se hidroliza rápidamente in vivo a fenitoína con una vida media de 5 a 15 minutos {svg_9}.

Mejor tolerancia

La naturaleza soluble en agua de la this compound permite una infusión rápida y se convierte rápidamente en fenitoína cuando se administra por vía intravenosa o intramuscular {svg_10}. Esto hace que la this compound sea una opción más tolerable en comparación con la fenitoína intravenosa en el tratamiento del SME {svg_11}.

Eficacia en el tratamiento del SME establecido

En el ensayo de tratamiento del estado de mal epiléptico establecido (ESETT), la this compound IV demostró una eficacia similar en el tratamiento del SME establecido en comparación con el levetiracetam IV y el valproato IV en adultos y niños {svg_12}. Esto hace que la this compound sea una opción razonable en el tratamiento del SME que no responde a las benzodiazepinas {svg_13}.

Mecanismo De Acción

- By binding to these channels, phenytoin limits the spread of seizure activity and reduces the propagation of abnormal electrical signals in the brain .

- It decreases seizure activity by either increasing the efflux or decreasing the influx of sodium ions across cell membranes, particularly in the motor cortex during nerve impulse generation .

- Phenytoin affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Safety and Hazards

Fosphenytoin may cause serious side effects. It can cause allergic reactions, severe skin reactions, slow heartbeats, shortness of breath, confusion, unusual thoughts or behavior, pain, swelling, and purple discoloration where the medicine was injected . It is also considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Análisis Bioquímico

Biochemical Properties

Fosphenytoin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. Upon administration, fosphenytoin is converted to phenytoin by endogenous phosphatases . Phenytoin then acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . This interaction is frequency-dependent, use-dependent, and voltage-dependent, which helps in stabilizing the neuronal membranes and preventing repetitive firing of action potentials .

Cellular Effects

Fosphenytoin influences various types of cells and cellular processes. It primarily affects neuronal cells by stabilizing their membranes and reducing excitability . This stabilization is achieved by blocking sodium channels, which in turn affects cell signaling pathways and gene expression related to seizure activity . Additionally, fosphenytoin’s conversion to phenytoin impacts cellular metabolism by altering the influx and efflux of sodium ions across cell membranes .

Molecular Mechanism

The molecular mechanism of fosphenytoin involves its conversion to phenytoin, which then exerts its effects by binding to and inhibiting voltage-gated sodium channels on neuronal cell membranes . This inhibition reduces the spread of seizure activity by limiting the repetitive firing of action potentials . Phenytoin’s action on sodium channels is both frequency-dependent and use-dependent, ensuring that it selectively targets hyperactive neurons without affecting normal neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fosphenytoin change over time due to its rapid conversion to phenytoin. The conversion half-life is approximately 15 minutes, and the stability of fosphenytoin is maintained during this period . Long-term effects observed in in vitro and in vivo studies include sustained anticonvulsant activity and potential side effects such as hypotension and cardiac arrhythmias . The stability and degradation of fosphenytoin are crucial for its efficacy and safety in clinical use .

Dosage Effects in Animal Models

The effects of fosphenytoin vary with different dosages in animal models. At therapeutic doses, fosphenytoin effectively controls seizure activity without significant adverse effects . At higher doses, toxic effects such as ataxia, labored breathing, and hypoactivity have been observed . The median lethal dose of fosphenytoin in mice and rats is approximately 156 mg/kg and 250 mg/kg, respectively . These findings highlight the importance of careful dosage management to avoid toxicity while ensuring therapeutic efficacy .

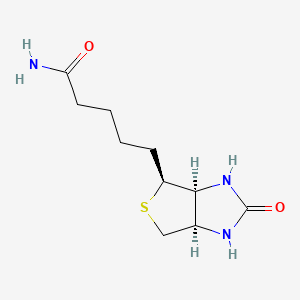

Metabolic Pathways

Fosphenytoin is metabolized to phenytoin by blood and tissue phosphatases . The phenytoin produced is further metabolized hepatically by cytochrome P450 enzymes, primarily CYP2C9 and to a lesser extent, CYP2C19 . This metabolic pathway ensures the conversion of fosphenytoin to its active form, phenytoin, which then exerts its anticonvulsant effects . The metabolism of fosphenytoin also yields phosphate and formaldehyde, which are subsequently metabolized to formate .

Transport and Distribution

Fosphenytoin is highly bound to plasma proteins, with 93-98% of the drug attached to proteins like albumin . This high protein binding affects its distribution volume and clearance rate . Following parenteral administration, fosphenytoin is rapidly distributed within the body and converted to phenytoin, which then exerts its effects on neuronal cells . The transport and distribution of fosphenytoin are crucial for its rapid onset of action and sustained anticonvulsant activity .

Subcellular Localization

The subcellular localization of fosphenytoin and its active form, phenytoin, primarily involves their interaction with neuronal cell membranes . Phenytoin targets voltage-gated sodium channels on the cell membrane, which are critical for its anticonvulsant effects . The localization of phenytoin to these channels is facilitated by its binding interactions and post-translational modifications that direct it to specific compartments within the neuronal cells .

Propiedades

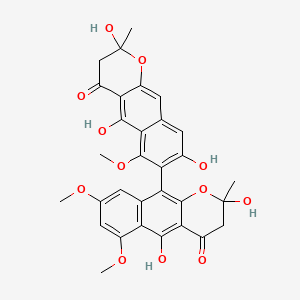

IUPAC Name |

(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N2O6P/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23/h1-10H,11H2,(H,17,20)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLUWCNOOVRFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92134-98-0 (di-hydrochloride salt) | |

| Record name | Fosphenytoin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9044299 | |

| Record name | Fosphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Mol wt: 406.24. White crystals as the dihydrate from water-ethanol-acetone, mp 220 °C (softens). pH of a saturated aqueous solution: approx 9. Solubility at 25 °C (mg/mL): 142 in water /Disodium salt/, 1.45e-01 g/L | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Fosphenytoin is a prodrug of phenytoin and accordingly, its anticonvulsant effects are attributable to phenytoin. Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. By promoting sodium efflux from neurons, phenytoin tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient. This includes the reduction of post-tetanic potentiation at synapses. Loss of post-tetanic potentiation prevents cortical seizure foci from detonating adjacent cortical areas., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism. | |

| Record name | Fosphenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from acetone | |

CAS No. |

93390-81-9 | |

| Record name | Fosphenytoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93390-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosphenytoin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093390819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosphenytoin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01320 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosphenytoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSPHENYTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4SF212641 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fosphenytoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173-176.5 °C | |

| Record name | FOSPHENYTOIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7523 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of fosphenytoin?

A1: Fosphenytoin itself has no pharmacological activity. [] It acts as a water-soluble prodrug of phenytoin. [, ] Once administered, it's rapidly converted to phenytoin by endogenous phosphatases in the body. [, ] Phenytoin, the active metabolite, exerts its anticonvulsant effect primarily by stabilizing neuronal membranes and decreasing seizure propagation by reducing the excessive and synchronous neuronal activity in the brain. []

Q2: What are the downstream effects of phenytoin, the active metabolite of fosphenytoin?

A2: Phenytoin, derived from fosphenytoin, primarily acts by blocking voltage-gated sodium channels in neurons. [] This blockade inhibits the sustained high-frequency repetitive firing of action potentials associated with seizures.

Q3: What is the molecular formula and weight of fosphenytoin?

A3: Fosphenytoin sodium has a molecular formula of C15H17N2Na2O6P and a molecular weight of 406.3 g/mol.

Q4: Is fosphenytoin compatible with common intravenous solutions?

A4: Yes, unlike phenytoin, fosphenytoin exhibits good compatibility with a wide range of intravenous solutions, including 0.9% sodium chloride (NaCl) and 5% dextrose in water (D5W). [, ] It shows stability in these solutions for extended periods, even under refrigeration or freezing. []

Q5: How does storage temperature affect the stability of fosphenytoin?

A5: Studies have demonstrated that fosphenytoin remains stable for at least 30 days when stored in polypropylene syringes or diluted in NaCl 0.9% or D5W in polyvinyl chloride bags at room temperature, under refrigeration, or frozen. []

Q6: How is fosphenytoin absorbed and distributed in the body?

A6: Following intravenous administration, fosphenytoin is rapidly distributed in the extracellular fluid. [] Intramuscular administration results in complete absorption. [, ]

Q7: How is fosphenytoin metabolized?

A7: Fosphenytoin is rapidly and completely converted to phenytoin by phosphatases primarily in the liver and blood. [, , ] This conversion process is usually complete within 30 minutes to an hour. []

Q8: How is fosphenytoin excreted?

A8: Following conversion to phenytoin, it is primarily metabolized in the liver and excreted in the urine. [, ]

Q9: Does fosphenytoin displace phenytoin from plasma proteins?

A9: Yes, fosphenytoin, when present in sufficient concentrations, can displace phenytoin from plasma proteins. [, , ] This displacement is clinically significant as it can lead to a rapid increase in free phenytoin levels, particularly after rapid administration of high fosphenytoin doses. [, ]

Q10: How does the clearance of phenytoin, derived from fosphenytoin, change with age?

A10: Studies show that the clearance of phenytoin derived from fosphenytoin increases with advancing age. [, ] This highlights the importance of considering age-related dosing adjustments.

Q11: How effective is fosphenytoin in controlling status epilepticus?

A11: Clinical trials have shown fosphenytoin to be effective in controlling generalized convulsive status epilepticus. [, ] In a study involving 81 patients, fosphenytoin successfully controlled seizures in 93.8% of the participants. []

Q12: Can fosphenytoin be used as a substitute for oral phenytoin?

A12: Yes, research indicates that fosphenytoin can be a suitable substitute for oral phenytoin when oral administration is not feasible. [, ] Studies have shown comparable efficacy in seizure control when substituting fosphenytoin for oral phenytoin. []

Q13: Are there any concerns regarding the safety of rapid fosphenytoin loading?

A13: While generally safe, rapid fosphenytoin loading, particularly at higher doses, can result in a rapid increase in free phenytoin levels, potentially leading to adverse cardiovascular effects, including hypotension. [, ] Careful monitoring and dose adjustments might be necessary, especially in vulnerable populations.

Q14: What are the alternatives to fosphenytoin for the treatment of status epilepticus?

A14: Alternatives to fosphenytoin include intravenous phenytoin, levetiracetam, and valproate. [, , , ] The choice of agent depends on various factors, including patient characteristics, seizure type, and drug tolerability.

Q15: How does levetiracetam compare to fosphenytoin in treating status epilepticus?

A15: Levetiracetam is another intravenous antiepileptic drug used in the treatment of status epilepticus. Studies comparing levetiracetam and fosphenytoin have shown comparable efficacy in controlling seizures. [, , ] Notably, levetiracetam might be associated with a lower risk of cardiovascular adverse events compared to fosphenytoin. [, ]

Q16: What tools are available for fosphenytoin pharmacokinetic modeling?

A16: Software like NONMEM is commonly used for population pharmacokinetic (PPK) analysis of fosphenytoin and phenytoin. [] These models can help predict drug concentrations and guide dosing regimens.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-Hydroxyethyl)-4-methyl-3-[5-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1199953.png)